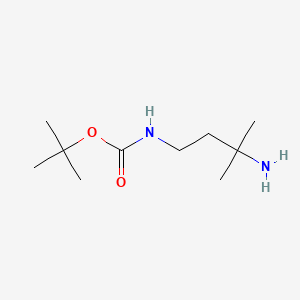

1-N-Boc-3-methylbutane-1,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-amino-3-methylbutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-6-10(4,5)11/h6-7,11H2,1-5H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUYIIBVIUELNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880100-30-1 | |

| Record name | tert-butyl N-(3-amino-3-methylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-N-Boc-3-methylbutane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-N-Boc-3-methylbutane-1,3-diamine, a diamine building block with potential applications in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthetic protocol for this specific molecule, this guide outlines a plausible multi-step synthesis based on established organic chemistry principles and analogous reactions found in the literature. The proposed pathway involves the synthesis of a key intermediate, 4-amino-4-methyl-2-pentanone, its subsequent conversion to 3-methylbutane-1,3-diamine, and finally, the selective N-Boc protection of the primary amine.

Proposed Synthetic Pathway

The synthesis is proposed to proceed via a three-step sequence, as illustrated in the workflow diagram below. The initial step involves the formation of a β-amino ketone, which is then converted to the corresponding diamine through reductive amination of its oxime derivative. The final step is a selective protection of the less sterically hindered primary amine.

Figure 1. Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for each step of the synthesis. These protocols are based on analogous transformations and may require optimization for the specific substrate.

Step 1: Synthesis of 4-Amino-4-methyl-2-pentanone

This procedure is adapted from the known synthesis of diacetone amine.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| Acetone | 58.08 | 0.791 | ≥99.5% |

| Ammonia (28% aq. sol.) | 17.03 (as NH3) | 0.90 | 28-30% |

| Oxalic Acid Dihydrate | 126.07 | - | ≥99.5% |

| Ethanol | 46.07 | 0.789 | Anhydrous |

Procedure:

-

In a high-pressure reactor, charge acetone and a saturated solution of ammonia in acetone.

-

Seal the reactor and heat to 120-130 °C for 6-8 hours. The pressure will rise during the reaction.

-

After cooling to room temperature, carefully vent the reactor to release excess ammonia.

-

The crude product is a mixture containing unreacted acetone, mesityl oxide, and the desired 4-amino-4-methyl-2-pentanone.

-

Fractional distillation is required to separate the components. The fraction boiling at approximately 180-185 °C should contain the desired product.

-

For purification, the product can be converted to its oxalate salt by treating an ethanolic solution of the crude amine with a saturated solution of oxalic acid in ethanol. The precipitated salt can be filtered, washed with cold ethanol, and dried.[1]

-

The free base can be regenerated by treating the oxalate salt with a strong base (e.g., NaOH) and extracting with a suitable organic solvent.

Expected Yield: The yield for this type of reaction can be variable, often in the range of 40-60%.

Step 2: Synthesis of 3-Methylbutane-1,3-diamine

This step involves the oximation of the ketone followed by reduction of the oxime.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Purity |

| 4-Amino-4-methyl-2-pentanone | 115.18 | - |

| Hydroxylamine Hydrochloride | 69.49 | ≥98% |

| Sodium Acetate | 82.03 | Anhydrous |

| Sodium Borohydride (NaBH4) | 37.83 | ≥98% |

| Raney Nickel | - | Slurry in water |

| Methanol | 32.04 | Anhydrous |

| Ethanol | 46.07 | Anhydrous |

Procedure:

Part A: Oximation

-

Dissolve 4-amino-4-methyl-2-pentanone in ethanol in a round-bottom flask.

-

Add an equimolar amount of hydroxylamine hydrochloride and sodium acetate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove sodium chloride.

-

Evaporate the solvent under reduced pressure to obtain the crude oxime. This can be used in the next step without further purification.

Part B: Reduction of the Oxime

-

Dissolve the crude 4-amino-4-methyl-2-pentanone oxime in methanol.

-

Carefully add an excess of sodium borohydride in portions while cooling the reaction in an ice bath.

-

Alternatively, catalytic hydrogenation can be employed. Dissolve the oxime in ethanol and add a catalytic amount of Raney Nickel.

-

Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature until hydrogen uptake ceases.

-

After the reaction is complete (monitored by TLC or GC-MS), carefully quench the excess reducing agent (for NaBH4 reduction) by the slow addition of water.

-

Filter the reaction mixture to remove the catalyst (for hydrogenation).

-

Evaporate the solvent and extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methylbutane-1,3-diamine.

Expected Yield: The reduction of oximes to amines typically proceeds in good to excellent yields (70-90%).[2]

Step 3: Selective 1-N-Boc Protection

This procedure is based on general methods for the selective mono-Boc protection of diamines.[3][4][5]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 3-Methylbutane-1,3-diamine | 102.18 | - | - |

| Di-tert-butyl dicarbonate ((Boc)2O) | 218.25 | - | ≥97% |

| Dichloromethane (DCM) | 84.93 | 1.33 | Anhydrous |

| Triethylamine (TEA) | 101.19 | 0.726 | ≥99% |

Procedure:

-

Dissolve the crude 3-methylbutane-1,3-diamine in a large excess of dichloromethane in a round-bottom flask. The high dilution favors mono-protection.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (0.9 equivalents relative to the diamine) in dichloromethane.

-

Add the solution of di-tert-butyl dicarbonate dropwise to the cooled diamine solution over several hours with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono- and di-Boc protected products.

-

Once the reaction is complete, wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will likely be a mixture of the desired mono-Boc product, some di-Boc product, and unreacted diamine. Purification by column chromatography on silica gel is necessary. A gradient elution with a mixture of dichloromethane and methanol containing a small amount of triethylamine is often effective.

Expected Yield: Selective mono-Boc protection yields can vary significantly depending on the substrate and reaction conditions, but yields in the range of 50-70% for the desired mono-protected product are often achievable.

Quantitative Data Summary

The following table summarizes the expected molecular weights and potential yields for the key compounds in the proposed synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (%) |

| 4-Amino-4-methyl-2-pentanone | C6H13NO | 115.18 | 40-60 |

| 3-Methylbutane-1,3-diamine | C5H14N2 | 102.18 | 70-90 (from oxime) |

| This compound | C10H22N2O2 | 202.29 | 50-70 |

Logical Relationships in Synthesis

The following diagram illustrates the logical progression and key transformations in the proposed synthesis.

Figure 2. Logical flow of the proposed synthetic route.

Conclusion

This technical guide outlines a feasible, albeit proposed, synthetic route to this compound. The described methodologies are based on well-established chemical transformations and provide a solid foundation for researchers and scientists to develop a robust synthesis of this valuable building block. It is important to note that optimization of reaction conditions and purification procedures will be necessary to achieve satisfactory yields and purity of the final product. Further characterization of the final compound by NMR, IR, and mass spectrometry will be essential to confirm its identity and purity.

References

- 1. 4-AMINO-4-METHYL-2-PENTANONE HYDROGENOXALATE synthesis - chemicalbook [chemicalbook.com]

- 2. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to 1-N-Boc-3-methylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and chemical characteristics, offers a detailed, plausible experimental protocol for its synthesis, and explores its relevance in the context of drug discovery. Particular attention is given to its role as a diamine synthon, a common structural motif in biologically active compounds.

Chemical Properties

This compound, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, is a mono-protected diamine. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective chemical transformations at the unprotected primary amine.

General Information

A summary of the key identifiers for this compound and its hydrochloride salt is presented in Table 1.

| Property | This compound (Free Base) | This compound HCl |

| IUPAC Name | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate hydrochloride |

| Synonyms | N/A | 1-N-Boc-3-Metilbutano-1,3-diaMina HCl |

| CAS Number | 880100-30-1[1] | 1253790-16-7[2] |

| Molecular Formula | C10H22N2O2 | C10H23ClN2O2[2] |

| Molecular Weight | 202.29 g/mol | 238.756 g/mol [2] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C)(C)N | CC(C)(C)OC(=O)NCCC(C)(C)N.Cl[2] |

| InChI Key | YEVUZCQMURNMQB-UHFFFAOYSA-N | YEVUZCQMURNMQB-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Value | Source |

| Storage Temperature | Inert atmosphere, Room Temperature | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound involves the selective mono-protection of 3-methylbutane-1,3-diamine. A general and widely used method for the mono-Boc protection of symmetrical diamines provides a reliable route to this compound.

General Synthesis Workflow

The overall workflow for the synthesis of this compound can be conceptualized as a two-step process: the formation of the diamine hydrochloride salt followed by the selective Boc-protection of one of the amino groups.

Detailed Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of symmetrical diamines.

Materials:

-

3-methylbutane-1,3-diamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Procedure:

-

Formation of the Monohydrochloride Salt:

-

Dissolve 3-methylbutane-1,3-diamine (1.0 eq) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1.0 eq) in methanol.

-

Stir the mixture at 0 °C for 30 minutes. The formation of the monohydrochloride salt is favored due to the statistical distribution of the protonation.

-

-

Boc-Protection:

-

To the solution containing the diamine monohydrochloride, add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in deionized water and adjust the pH to approximately 9-10 with a 1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.

-

Applications in Drug Discovery and Medicinal Chemistry

While specific biological targets or signaling pathways for this compound are not extensively documented in publicly available literature, its structural motif is of significant interest in drug design. Boc-protected diamines are versatile building blocks for the synthesis of a wide array of biologically active molecules.[3] The carbamate group itself is a key structural feature in many approved drugs and is often used as a stable surrogate for a peptide bond.[4][5]

Role as a Diamine Synthon

The primary utility of this compound lies in its ability to serve as a precursor to molecules containing a 1,3-diamine moiety. This structural element is present in numerous natural products and pharmaceuticals. The Boc protecting group allows for the selective functionalization of the free amine, enabling the construction of complex molecules in a controlled, stepwise manner.

Logical Flow of a Drug Discovery Application

The general workflow for utilizing a protected diamine like this compound in a drug discovery program is outlined below.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place under an inert atmosphere to prevent degradation.[2]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its key feature is the presence of a Boc-protected amine, which allows for the selective elaboration of the molecule at the free primary amine. While specific biological data for this compound is limited, its utility as a building block for constructing more complex molecules containing the 1,3-diamine pharmacophore is clear. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in various research and development endeavors. Further investigation into the biological activities of derivatives of this compound could open up new avenues for drug discovery.

References

- 1. CAS 880100-30-1 | 1-N-Boc-3-methylbutanel-1,3-diamine - Synblock [synblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1 [benchchem.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to PF-04957325: A Potent and Selective PDE8 Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of PF-04957325, a highly potent and selective inhibitor of phosphodiesterase 8 (PDE8). Initially misidentified in some databases under CAS number 880100-30-1, which corresponds to the synthetic intermediate tert-butyl (3-amino-3-methylbutyl)carbamate, the biologically active compound of significant research interest is PF-04957325. This document details its chemical properties, mechanism of action, and significant findings from preclinical studies, particularly in the fields of neuroinflammation and steroidogenesis. The guide includes structured data tables for key quantitative parameters, detailed experimental protocols for pivotal assays, and visualizations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding and application of this compound in research and development.

Introduction

PF-04957325 has emerged as a critical research tool for elucidating the physiological and pathological roles of PDE8A and PDE8B, two key enzymes in the phosphodiesterase superfamily responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE8, PF-04957325 effectively elevates intracellular cAMP levels in specific cellular compartments, thereby modulating a range of downstream signaling pathways. This targeted action has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease, and has been shown to play a significant role in the regulation of steroid hormone production. This guide serves as a central repository of technical information on PF-04957325 to support ongoing and future investigations.

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of PF-04957325 is presented in the tables below.

Table 1: Physicochemical Properties of PF-04957325

| Property | Value | Reference |

| IUPAC Name | 3-[[(2R)-4-(2-Thiazolylmethyl)-2-morpholinyl]methyl]-5-(trifluoromethyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-amine | [1] |

| CAS Number | 1305115-80-3 | [1] |

| Molecular Formula | C₁₄H₁₅F₃N₈OS | [1] |

| Molecular Weight | 400.38 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | DMSO: ≥ 100 mg/mL (249.76 mM) | [2] |

| Ethanol: 3 mg/mL (7.49 mM) | [3] | |

| Water: Insoluble | [3] | |

| Storage | Powder: -20°C (3 years); In solvent: -80°C (1 year) | [4] |

Table 2: In Vitro Inhibitory Activity of PF-04957325

| Target | IC₅₀ (nM) | Selectivity Notes | Reference |

| PDE8A | 0.7 | >1.5 µM against all other PDE isoforms | [2] |

| PDE8B | 0.3 | >1.5 µM against all other PDE isoforms | [2] |

Synthesis

The detailed synthetic route for PF-04957325 is proprietary to Pfizer Inc. and is not publicly available.[5] However, the synthesis of structurally related heterocyclic compounds often involves multi-step processes that may include the formation of the triazolopyrimidine core, followed by the introduction of the trifluoromethyl group and the chiral morpholine side chain.

Mechanism of Action and Signaling Pathway

PF-04957325 exerts its biological effects by competitively inhibiting the catalytic activity of PDE8A and PDE8B. This inhibition leads to a localized increase in the intracellular concentration of the second messenger cAMP. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the cAMP response element-binding protein (CREB). The phosphorylation of CREB at Ser133 promotes its transcriptional activity, leading to the expression of genes involved in neuronal survival, synaptic plasticity, and anti-inflammatory responses.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PF-04957325, compiled from published literature.

In Vitro Microglia Activation Assay

This protocol describes the use of PF-04957325 to mitigate amyloid-β oligomer (AβO)-induced inflammation in BV2 microglial cells.

References

An In-depth Technical Guide to tert-butyl (3-amino-1,1-dimethylpropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, a diamine derivative with significant potential in pharmaceutical research and development. The document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its applications, particularly as a building block in medicinal chemistry. This guide is intended to be a valuable resource for scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties

The compound commonly referred to as 1-N-Boc-3-methylbutane-1,3-diamine is systematically named tert-butyl (3-amino-1,1-dimethylpropyl)carbamate according to IUPAC nomenclature. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected primary amine, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate

| Property | Value | Source |

| IUPAC Name | tert-butyl (3-amino-1,1-dimethylpropyl)carbamate | IUPAC Nomenclature |

| Molecular Formula | C₁₀H₂₂N₂O₂ | PubChem |

| Molecular Weight | 202.29 g/mol | PubChem |

| CAS Number | 292606-35-0 | PubChem |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(C)(C)CN | PubChem |

| InChIKey | QLPCQDZWRXWROH-UHFFFAOYSA-N | PubChem |

| Computed XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Synthesis and Experimental Protocols

Representative Experimental Protocol: Boc Protection of a Primary Amine

This protocol is adapted from the synthesis of tert-butyl (3-bromopropyl)carbamate and illustrates the general principles of N-Boc protection.

Objective: To selectively protect a primary amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

-

3-Bromopropylamine hydrobromide (or the corresponding diamine for the title compound)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and n-hexane for elution

Procedure:

-

The starting amine (1.0 equivalent) is dissolved in dichloromethane (DCM).

-

Triethylamine (1.1 equivalents) is added to the solution to act as a base.

-

A solution of di-tert-butyl dicarbonate (1.5 equivalents) in DCM is added dropwise to the reaction mixture.

-

The reaction is stirred overnight at room temperature.

-

The organic layer is separated and washed sequentially with 1 M sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in n-hexane to yield the pure N-Boc protected amine.[1]

Expected Outcome: The reaction should yield the mono-Boc-protected diamine as the major product. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Applications in Drug Development and Medicinal Chemistry

tert-butyl (3-amino-1,1-dimethylpropyl)carbamate serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The Boc-protected amine allows for the selective functionalization of the free primary amine, enabling the construction of diverse molecular scaffolds.

Carbamates, in general, are recognized for their role as peptide bond surrogates in medicinal chemistry. This is due to their enhanced chemical stability and ability to permeate cell membranes. The carbamate moiety can also participate in hydrogen bonding with biological targets such as enzymes and receptors.

The application of this specific compound can be situated within the broader context of using Boc-protected diamines as linkers or scaffolds in the design of:

-

Enzyme Inhibitors: The diamine structure can be elaborated to interact with the active sites of enzymes.

-

Receptor Ligands: The molecule can be modified to bind to specific receptors, acting as agonists or antagonists.

-

PROTACs and Molecular Glues: The diamine can serve as a linker component in proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules.

Logical Workflow for Synthesis and Functionalization

The following diagram illustrates a logical workflow for the synthesis and subsequent functionalization of tert-butyl (3-amino-1,1-dimethylpropyl)carbamate in a drug discovery context.

Caption: Synthetic and functionalization workflow for drug discovery.

Conclusion

tert-butyl (3-amino-1,1-dimethylpropyl)carbamate is a key chemical intermediate with significant utility for researchers in the pharmaceutical and life sciences. Its bifunctional nature, combined with the selectivity offered by the Boc-protecting group, makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. This guide provides essential technical information to facilitate its synthesis and application in the pursuit of novel therapeutics.

References

In-Depth Technical Guide: 1-N-Boc-3-methylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 1-N-Boc-3-methylbutane-1,3-diamine, a valuable building block in organic synthesis and drug discovery. The document outlines a plausible synthetic pathway, predicted Nuclear Magnetic Resonance (NMR) data, and standardized experimental protocols.

Chemical Structure and Properties

This compound, also known as tert-butyl (3-amino-1,1-dimethylpropyl)carbamate, possesses a chiral center at the C3 position. The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities allows for selective reactions at the unprotected amine.

Molecular Formula: C₁₀H₂₂N₂O₂ Molecular Weight: 202.29 g/mol CAS Number: 880100-30-1

Predicted NMR Data

Due to the absence of a publicly available, unified experimental NMR dataset for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles for N-Boc protected amines.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.10 | t | 2H | -CH₂-NH-Boc |

| ~1.60 | t | 2H | -CH₂-C(CH₃)₂- |

| ~1.44 | s | 9H | -C(CH₃)₃ (Boc) |

| ~1.20 | s | 6H | -C(CH₃)₂- |

| ~1.10 (broad s) | 2H | -NH₂ | |

| ~0.8 (broad s) | 1H | -NH-Boc |

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~156.0 | C=O (Boc) |

| ~79.0 | -C(CH₃)₃ (Boc) |

| ~50.0 | -C(CH₃)₂-NH₂ |

| ~45.0 | -CH₂-C(CH₃)₂- |

| ~40.0 | -CH₂-NH-Boc |

| ~28.5 | -C(CH₃)₃ (Boc) |

| ~25.0 | -C(CH₃)₂- |

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis of the parent diamine, its subsequent protection to yield the title compound, and the acquisition of NMR data.

Synthesis of 3-Methylbutane-1,3-diamine

A common route to 1,3-diamines involves the reduction of a corresponding dinitrile or cyano-amide. An alternative pathway could be the reductive amination of a suitable keto-nitrile. A plausible synthetic approach is outlined below.

Workflow for the Synthesis of 3-Methylbutane-1,3-diamine:

Caption: Synthetic workflow for 3-Methylbutane-1,3-diamine.

Protocol:

-

To a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-cyano-3-methylbutanamide in THF is added dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water.

-

The resulting precipitate is filtered off, and the filter cake is washed with THF.

-

The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield crude 3-methylbutane-1,3-diamine.

-

Purification can be achieved by distillation under reduced pressure.

N-Boc Protection of 3-Methylbutane-1,3-diamine

The selective mono-protection of one amine group can be achieved by using a controlled amount of di-tert-butyl dicarbonate (Boc₂O).

Logical Relationship for N-Boc Protection:

Caption: N-Boc protection of 3-methylbutane-1,3-diamine.

Protocol:

-

3-Methylbutane-1,3-diamine is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and one equivalent of di-tert-butyl dicarbonate (Boc₂O) dissolved in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

NMR Sample Preparation and Data Acquisition

A standardized protocol for preparing an NMR sample of the title compound is as follows.

Experimental Workflow for NMR Analysis:

Retrosynthetic Analysis of 1-N-Boc-3-methylbutane-1,3-diamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed retrosynthetic analysis and a proposed synthetic pathway for 1-N-Boc-3-methylbutane-1,3-diamine. The information compiled herein is curated from established chemical literature and databases, offering a practical framework for the synthesis of this valuable diamine building block.

Introduction

This compound is a chiral diamine scaffold of interest in medicinal chemistry and drug discovery. The presence of a Boc-protected primary amine and a tertiary amine provides orthogonal handles for further chemical modifications, making it a versatile intermediate for the synthesis of complex molecules and potential pharmaceutical candidates. This guide outlines a logical retrosynthetic approach to this target molecule, starting from a commercially available precursor, and provides detailed hypothetical experimental protocols for its forward synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound (I) suggests a disconnection strategy that simplifies the molecule to readily available starting materials. The primary disconnections focus on the formation of the carbon-nitrogen bonds and the installation of the Boc protecting group.

Caption: Retrosynthetic analysis of this compound.

The retrosynthetic strategy hinges on the following key disconnections:

-

Boc Protection: The final step is envisioned as the selective N-Boc protection of the primary amine of the parent diamine, 3-methylbutane-1,3-diamine (II).

-

Carbon-Nitrogen Bond Formation: The 1,3-diamine moiety can be traced back to a β-amino amide (III) via a Hofmann or Curtius rearrangement. These classic reactions are effective for the conversion of amides or acyl azides to primary amines with the loss of one carbon atom.

-

Amide Formation: The β-amino amide (III) can be readily prepared from the corresponding β-amino acid, 3-amino-3-methylbutanoic acid (IV), which is a commercially available starting material.

Proposed Forward Synthesis

Based on the retrosynthetic analysis, a three-step forward synthesis is proposed, starting from 3-amino-3-methylbutanoic acid.

Caption: Proposed synthetic pathway for this compound.

Data Presentation

The following table summarizes the expected yields and key reaction parameters for each step in the proposed synthesis. The data is based on typical yields for similar transformations reported in the literature.

| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Amide Formation | SOCl₂, NH₄OH | Dichloromethane (DCM), Water | 0 to reflux | 4-6 | 85-95 |

| 2 | Hofmann Rearrangement | Br₂, NaOH | Water | 0 to 75 | 2-4 | 70-85[1] |

| 3 | Selective Boc Protection | (Boc)₂O, Et₃N | Dichloromethane (DCM) | 0 to 25 | 12-18 | 65-87[2] |

Experimental Protocols

Step 1: Synthesis of 3-Amino-3-methylbutanamide (III)

Methodology:

-

To a stirred solution of 3-amino-3-methylbutanoic acid (IV) (1 equivalent) in thionyl chloride (2 equivalents), the mixture is heated at reflux for 2 hours.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting crude acyl chloride is dissolved in anhydrous dichloromethane (DCM) and cooled to 0 °C.

-

A solution of concentrated ammonium hydroxide (3 equivalents) is added dropwise to the cooled solution.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford 3-amino-3-methylbutanamide (III).

Step 2: Synthesis of 3-Methylbutane-1,3-diamine (II) via Hofmann Rearrangement

Methodology:

-

A solution of sodium hydroxide (4 equivalents) in water is cooled to 0 °C.

-

Bromine (1.1 equivalents) is added dropwise to the cold sodium hydroxide solution, keeping the temperature below 10 °C, to form a solution of sodium hypobromite.

-

A solution of 3-amino-3-methylbutanamide (III) (1 equivalent) in water is added to the freshly prepared sodium hypobromite solution at 0 °C.

-

The reaction mixture is slowly heated to 75 °C and maintained at this temperature for 1 hour.[1]

-

After cooling to room temperature, the aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether or DCM).

-

The combined organic extracts are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure to yield 3-methylbutane-1,3-diamine (II).

Step 3: Synthesis of this compound (I)

Methodology for Selective Protection:

The selectivity of the Boc protection on the primary amine in the presence of the tertiary amine is a critical step. A common strategy involves the in situ protonation of the more basic tertiary amine, thus directing the acylation to the less hindered and more available primary amine.

Caption: Logical workflow for the selective N-Boc protection.

Experimental Protocol:

-

To a solution of 3-methylbutane-1,3-diamine (II) (1 equivalent) in dichloromethane (DCM) at 0 °C, one equivalent of a proton source (e.g., a mild acid or a trialkylammonium salt) can be added to selectively protonate the more basic tertiary amine.

-

Triethylamine (1.1 equivalents) is then added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in DCM.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.[2]

-

The reaction is quenched with water, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, with a gradient of methanol in dichloromethane) to afford this compound (I).

Conclusion

The proposed retrosynthetic analysis and forward synthesis provide a robust and logical pathway for the preparation of this compound. The synthesis leverages a commercially available starting material and employs well-established, high-yielding chemical transformations. The key steps, including amide formation, Hofmann rearrangement, and selective N-Boc protection, are amenable to scale-up and offer a practical route for obtaining this important building block for applications in drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for each specific application.

References

Spectroscopic Purity Assessment of 1-N-Boc-3-methylbutane-1,3-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for the purity assessment of 1-N-Boc-3-methylbutane-1,3-diamine. The focus is on providing practical experimental protocols and data interpretation guidelines for researchers and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its purity is critical for the synthesis of targeted therapeutics, as impurities can lead to undesirable side effects and reduced efficacy. Spectroscopic techniques are powerful tools for the qualitative and quantitative assessment of the purity of this compound. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Experimental Workflow for Purity Assessment

The overall workflow for the spectroscopic purity assessment of this compound involves a multi-step process, from sample preparation to data analysis and final purity determination.

Caption: Experimental workflow for the spectroscopic purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR are essential for the analysis of this compound.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| C(CH₃)₃ | ~1.45 | s | 9H |

| NH₂ | ~1.5-2.5 (broad) | br s | 2H |

| CH₂-CH(NH₂) | ~1.6-1.8 | m | 2H |

| CH₂-NHBoc | ~3.1-3.3 | m | 2H |

| C(CH₃)₂ | ~1.25 | s | 6H |

| NH-Boc | ~4.5-5.5 (broad) | br s | 1H |

s = singlet, br s = broad singlet, m = multiplet

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C (CH₃)₃ | ~28.5 |

| C (CH₃)₂ | ~25.0 |

| C (CH₃)₂ | ~50.0 |

| CH₂ -CH(NH₂) | ~45.0 |

| CH₂ -NHBoc | ~40.0 |

| C =O | ~156.0 |

| C (CH₃)₃ | ~79.0 |

Experimental Protocol for NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 1,4-dioxane) for quantitative analysis.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single pulse.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 5-10 seconds (to ensure full relaxation for quantitative analysis).

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Calculate the purity by comparing the integral of a characteristic signal of the analyte with the integral of the internal standard.

-

Caption: Logical flow for quantitative NMR (qNMR) purity assessment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it can confirm the presence of the Boc-protecting group and the amine functionalities.

Expected FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) (Expected) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, broad |

| C-H Stretch (alkane) | 2850-2970 | Strong |

| C=O Stretch (carbamate) | 1680-1700 | Strong |

| N-H Bend (amine) | 1580-1650 | Medium |

| C-N Stretch | 1000-1250 | Medium |

Experimental Protocol for FT-IR Analysis

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

-

KBr pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press it into a thin pellet.

-

-

Instrument Parameters:

-

Spectrometer: A standard FT-IR spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and compare them with the expected frequencies.

-

The presence of impurities may be indicated by additional or shifted peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its identity and detecting impurities.

Expected Mass Spectrometry Data

-

Molecular Ion (M+H)⁺: For C₁₀H₂₂N₂O₂, the expected m/z is 203.1754.

-

Key Fragments:

-

Loss of the Boc group: [M - C₅H₉O₂ + H]⁺ = m/z 103.1281

-

Loss of isobutylene from the Boc group: [M - C₄H₈ + H]⁺ = m/z 147.1128

-

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for this type of molecule.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode.

-

Perform MS/MS analysis on the molecular ion peak to confirm the fragmentation pattern.

-

-

Data Analysis:

-

Identify the molecular ion peak and compare the measured m/z with the calculated exact mass.

-

Analyze the fragmentation pattern to confirm the structure.

-

Look for peaks corresponding to potential impurities.

-

Purity Assessment Summary

The purity of this compound can be determined by combining the results from the different spectroscopic techniques. qNMR provides a direct measure of purity, while FT-IR and MS confirm the identity and the absence of significant impurities.

| Technique | Information Provided | Purity Assessment |

| ¹H NMR | Proton environment, connectivity, quantitative analysis | High-precision purity determination using an internal standard. |

| ¹³C NMR | Carbon skeleton | Confirms the number of non-equivalent carbons. |

| FT-IR | Functional groups | Confirms the presence of key functional groups (amine, carbamate). |

| MS | Molecular weight, fragmentation | Confirms molecular identity and helps identify impurities. |

Conclusion

The spectroscopic analysis of this compound using NMR, FT-IR, and MS is a robust approach for ensuring its purity. This technical guide provides the necessary protocols and expected data to aid researchers in the quality control of this important chemical intermediate. Adherence to these methodologies will ensure the reliability and reproducibility of subsequent synthetic steps and biological evaluations.

Conformational Landscape of 1-N-Boc-3-methylbutane-1,3-diamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth conformational analysis of 1-N-Boc-3-methylbutane-1,3-diamine and its derivatives. Due to the absence of direct experimental studies on this specific molecule, this analysis is built upon established principles and data from structurally analogous compounds, including acyclic 1,3-diamines, N-Boc protected amines, and molecules featuring a gem-dimethyl group. The insights presented herein are crucial for understanding the three-dimensional structure, reactivity, and biological activity of this class of compounds, which are valuable building blocks in medicinal chemistry.

Predicted Conformational Preferences

The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects arising from three key structural features: the flexible 1,3-diaminopropane backbone, the bulky N-Boc protecting group, and the gem-dimethyl group at the C3 position.

1.1. The 1,3-Diamine Backbone (C1-C2-C3-N3)

The central C1-C2-C3 chain is analogous to 1,3-diaminopropane. In the gas phase or in non-polar solvents, such structures often adopt folded, gauche conformations to facilitate intramolecular hydrogen bonding between the two amine groups. However, in polar, protic solvents or in the solid state, an extended, all-trans (or anti) conformation is generally favored to maximize intermolecular interactions and minimize steric hindrance.

1.2. The N-Boc Group (N1-C(O)O-tBu)

The tert-butoxycarbonyl (Boc) group introduces significant steric bulk and a planar amide linkage. Rotation around the N1-C(carbonyl) bond is restricted, leading to the existence of cis and trans conformers. The energy difference between these two forms is typically small, in the range of 1-1.5 kcal/mol, allowing for their co-existence at room temperature, though the trans conformer is often slightly more stable. The bulky tert-butyl group will sterically influence the rotation around the adjacent N1-C1 bond, favoring staggered conformations.

1.3. The Gem-Dimethyl Group (C3)

The two methyl groups at the C3 position introduce the Thorpe-Ingold or gem-dimethyl effect. This effect can lead to a compression of the C2-C3-N3 bond angle, which in turn influences the rotational profile around the C2-C3 bond. This steric hindrance favors conformations that minimize gauche interactions with the bulky gem-dimethyl group, and it can promote more compact or folded structures of the entire molecule.

Quantitative Conformational Data (Based on Analogous Systems)

The following tables summarize expected quantitative data for the key dihedral angles in this compound, based on studies of related acyclic amines and diamines. These values are essential for parameterizing molecular mechanics force fields and for interpreting experimental NMR data.

Table 1: Predicted Dihedral Angles for Low-Energy Conformers

| Dihedral Angle | Conformation | Predicted Angle (°) | Notes |

| H-N1-C1-H | Staggered | ±60, 180 | Typical for sp3-sp3 bonds. |

| C(O)-N1-C1-C2 | Anti | ~180 | Minimizes steric clash between Boc and the carbon backbone. |

| C(O)-N1-C1-C2 | Gauche | ~±60 | Higher energy due to steric interactions. |

| N1-C1-C2-C3 | Anti | ~180 | Extended conformation, favored in polar solvents. |

| N1-C1-C2-C3 | Gauche | ~±60 | Folded conformation, potentially stabilized by H-bonding. |

| C1-C2-C3-N3 | Anti | ~180 | Extended conformation. |

| C1-C2-C3-N3 | Gauche | ~±60 | Folded conformation, influenced by gem-dimethyl group. |

Table 2: Estimated Rotational Energy Barriers

| Bond | Rotational Barrier (kcal/mol) | Basis of Estimation |

| N1-C(O) (Amide) | 15 - 20 | Typical values for N-acyl rotations in carbamates. |

| N1-C1 | 3 - 5 | Steric hindrance from the bulky Boc group. |

| C1-C2 | 3 - 6 | Standard alkane rotation, with influence from bulky substituents. |

| C2-C3 | 4 - 7 | Increased barrier due to the gem-dimethyl group. |

Table 3: Expected ³JHH NMR Coupling Constants for Key Dihedral Angles

| Coupled Protons | Dihedral Angle (°) | Expected ³JHH (Hz) |

| H-N1-C1-H | 180 (anti) | 8 - 12 |

| H-N1-C1-H | 60 (gauche) | 2 - 5 |

| H -C1-C2-H | 180 (anti) | 10 - 14 |

| H -C1-C2-H | 60 (gauche) | 2 - 5 |

| H -C2-C3(H)-N3 | N/A | N/A |

Note: The relationship between dihedral angle and ³JHH is described by the Karplus equation. The values presented are typical ranges for acyclic systems.

Experimental and Computational Protocols

A combination of experimental and computational methods is essential for a thorough conformational analysis of flexible molecules like this compound derivatives.

3.1. Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique for determining molecular conformation in solution.

-

Sample Preparation : Dissolve the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

¹H NMR Acquisition : Acquire a high-resolution one-dimensional ¹H NMR spectrum. Pay close attention to the resolution of the signals for the methylene protons at C1 and C2.

-

Signal Assignment : Use two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to unambiguously assign all proton and carbon signals.

-

Coupling Constant Measurement : Extract the vicinal proton-proton coupling constants (³JHH) from the ¹H NMR spectrum. This may require spectral simulation for complex multiplets.

-

Dihedral Angle Estimation : Apply the Karplus equation, ³J = Acos²(θ) + Bcos(θ) + C, to correlate the measured ³JHH values with the corresponding dihedral angles. This provides information about the time-averaged conformation in solution.

-

Variable Temperature NMR : Perform NMR experiments at different temperatures to study the conformational equilibrium. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔH° and ΔS°) for the conformational exchange.

3.2. Computational Protocol: DFT and Molecular Mechanics

Computational modeling provides detailed insights into the relative energies and geometries of different conformers.

-

Initial Conformer Search : Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify a broad range of low-energy conformations.

-

Geometry Optimization : Optimize the geometries of the identified low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

-

Energy Calculation : Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies. Include solvent effects using a continuum solvent model (e.g., PCM, SMD).

-

Frequency Analysis : Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

Rotational Barrier Calculation : Scan the potential energy surface by systematically rotating around the key single bonds (N1-C1, C1-C2, C2-C3) to determine the energy barriers between different conformers.

-

NMR Parameter Prediction : Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with the experimental data to validate the computational model.

Visualizations

The following diagrams illustrate the key concepts in the conformational analysis of this compound derivatives.

Caption: Workflow for the conformational analysis of flexible molecules.

Caption: Key conformational isomers of this compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced with actual 3D renderings of the described conformations for a final document.)

Methodological & Application

Application Notes and Protocols for the Use of 1-N-Boc-3-methylbutane-1,3-diamine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-methylbutane-1,3-diamine is a versatile building block for the synthesis of modified peptides and peptidomimetics. Its structure, featuring a primary amine, a Boc-protected primary amine, and a gem-dimethyl group on a short alkyl chain, allows for the introduction of unique structural constraints and functionalities into peptide backbones. The tert-butyloxycarbonyl (Boc) protecting group enables selective deprotection and subsequent elaboration of the second primary amine, making it a valuable tool for creating branched, cyclic, or otherwise modified peptide analogs.

These modifications can lead to peptidomimetics with enhanced properties, such as increased proteolytic stability, improved cell permeability, and altered receptor binding affinity and selectivity. The gem-dimethyl group can introduce a conformational bias, influencing the secondary structure of the resulting peptide. This document provides an overview of the potential applications and generalized protocols for the incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

Key Applications in Peptide Synthesis

The incorporation of this compound into peptide structures can be leveraged for several strategic purposes in drug discovery and development:

-

Introduction of a Branching Point: The free primary amine can be acylated with an amino acid or a peptide fragment, while the Boc-protected amine can be deprotected at a later stage to allow for the synthesis of a second peptide chain, creating a branched peptide structure.

-

Formation of Cyclic Peptides: The diamine can be used as a linker to cyclize peptides head-to-tail, head-to-side-chain, or side-chain-to-side-chain, imparting conformational rigidity that can enhance biological activity and stability.

-

Synthesis of Peptidomimetics with Modified Backbones: The diamine can replace a standard amino acid residue, resulting in a modified peptide backbone with altered hydrogen bonding patterns and conformational preferences.

-

Creation of Urea-Linked Dimers: The primary amines of the diamine can be reacted with activated carbonyl species to form stable urea linkages, which are often more resistant to enzymatic degradation than standard amide bonds.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound in solid-phase peptide synthesis. Specific reaction conditions, such as coupling times and reagent equivalents, may require optimization based on the specific peptide sequence and the resin used.

Protocol 1: Incorporation of this compound onto a Solid Support

This protocol describes the initial coupling of the diamine to a resin, which can serve as the starting point for peptide elongation from either the free primary amine or, after deprotection, the second primary amine.

Materials:

-

Rink Amide resin (or other suitable resin)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Coupling:

-

Dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Capping (Optional): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes.

-

Final Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and methanol (2 times). Dry the resin under vacuum.

Protocol 2: Peptide Elongation from the Resin-Bound Diamine

This protocol outlines the steps for elongating the peptide chain from the free primary amine of the resin-bound this compound.

Materials:

-

Resin with coupled this compound (from Protocol 1)

-

Fmoc-protected amino acids

-

HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA

-

DMF

-

DCM

-

Piperidine (20% in DMF)

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 20 minutes.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Coupling Cycles: Repeat steps 2-5 for each subsequent amino acid in the desired sequence.

Protocol 3: Boc Deprotection and On-Resin Elaboration or Cyclization

This protocol describes the removal of the Boc group from the diamine to expose the second primary amine for further modification, such as branching or cyclization.

Materials:

-

Peptidyl-resin containing the Boc-protected diamine

-

Trifluoroacetic acid (TFA)

-

DCM

-

Triisopropylsilane (TIS) (as a scavenger)

-

DMF

-

DIPEA

Procedure:

-

Resin Swelling: Swell the resin in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 30-50% TFA in DCM containing 2.5% TIS for 30-60 minutes.

-

Washing: Wash the resin thoroughly with DCM (5 times) and DMF (3 times).

-

Neutralization: Treat the resin with 10% DIPEA in DMF for 10 minutes (repeat twice).

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Further Elaboration: The newly exposed primary amine is now available for coupling to another amino acid, a peptide fragment, or for on-resin cyclization by reacting with the N-terminal carboxylic acid of the peptide chain.

Data Presentation

| Parameter | Protocol 1 | Protocol 2 (per cycle) | Protocol 3 |

| Starting Material | Rink Amide Resin | Peptidyl-Resin | Peptidyl-Resin |

| Reagent Equivalents | Diamine (3 eq), DIC (3 eq), HOBt (3 eq) | Fmoc-AA (3 eq), HBTU (2.9 eq), DIPEA (6 eq) | TFA (30-50% in DCM) |

| Reaction Time | 2-4 hours | 1-2 hours | 30-60 minutes |

| Expected Outcome | Diamine-functionalized resin | Peptide elongation | Boc deprotection |

| Typical Yield (%) | >95% (based on resin loading) | >98% (coupling efficiency) | >99% (deprotection efficiency) |

| Purity (Crude, %) | N/A | Dependent on sequence | N/A |

| Analytical Method | Kaiser Test | Kaiser Test, LC-MS of cleaved aliquot | LC-MS of cleaved aliquot |

Visualizations

Logical Workflow for Peptide Modification

The following diagram illustrates the logical workflow for incorporating this compound into a peptide chain to create a branched or cyclic peptide.

Application Notes and Protocols for 1-N-Boc-3-methylbutane-1,3-diamine: A Versatile Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-N-Boc-3-methylbutane-1,3-diamine is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a stereogenic tertiary amine, a primary amine available for further functionalization, and a gem-dimethyl group that imparts conformational rigidity, make it an attractive starting material for the synthesis of complex molecular architectures. This document provides detailed application notes and experimental protocols for the effective utilization of this versatile chiral diamine.

The presence of both a protected and a free amine allows for selective transformations, making it a key component in the synthesis of chiral ligands for asymmetric catalysis, peptidomimetics, and pharmacologically active compounds, including potential antiviral agents.[1][2] The gem-dimethyl group can enhance binding affinity and improve pharmacokinetic properties in drug candidates.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound and its hydrochloride salt is provided below.

| Property | This compound | This compound HCl |

| CAS Number | 880100-30-1 | 1253790-16-7[3] |

| Molecular Formula | C₁₀H₂₂N₂O₂ | C₁₀H₂₃ClN₂O₂[3] |

| Molecular Weight | 202.29 g/mol | 238.76 g/mol [3] |

| Appearance | Colorless to light yellow oil | White to off-white solid |

| Storage | Store in a dry, sealed place | Inert atmosphere, Room Temperature[3] |

Applications

Chiral Ligand Synthesis for Asymmetric Catalysis

The primary amine of this compound can be readily functionalized to generate a wide array of chiral ligands. These ligands are valuable in transition metal-catalyzed asymmetric reactions, such as reductions, additions, and cross-coupling reactions. The inherent chirality of the diamine backbone can effectively induce enantioselectivity in the formation of new stereocenters.

A common strategy involves the condensation of the primary amine with a carbonyl compound, such as salicylaldehyde or a ketone, to form a chiral Schiff base ligand.[4][5] These ligands can then be complexed with various metals (e.g., Cu(II), Co(III)) to generate catalysts for reactions like asymmetric Michael additions or the synthesis of chiral heterocycles.[6][7]

Synthesis of Biologically Active Molecules and Peptidomimetics

Chiral 1,3-diamines are important structural motifs in many natural products and pharmaceuticals.[8] this compound serves as a key starting material for the enantioselective synthesis of complex target molecules. After deprotection of the Boc group, the resulting diamine can be incorporated into peptide sequences to create peptidomimetics with enhanced stability and biological activity.

Furthermore, chiral diamine derivatives have shown promise as antiviral and fungicidal agents.[1][9] The structural features of this compound make it a candidate for the development of novel therapeutics in this area.

Asymmetric Ketone Reduction

Chiral β-diamines have been successfully employed as catalysts in the asymmetric borane reduction of prochiral ketones to produce enantiomerically enriched secondary alcohols.[10][11][12] The diamine can form a chiral complex with borane, which then facilitates the enantioselective transfer of a hydride to the ketone. The steric and electronic properties of the diamine ligand play a crucial role in determining the level of enantioselectivity.

Experimental Protocols

Protocol 1: Mono-Boc Protection of 3-Methylbutane-1,3-diamine

This protocol describes a general method for the selective mono-N-Boc protection of a diamine, which can be adapted for the synthesis of the title compound.[13][14]

Materials:

-

3-Methylbutane-1,3-diamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Trimethylsilyl chloride (Me₃SiCl) or Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-methylbutane-1,3-diamine (1.0 eq) in anhydrous methanol at 0 °C, add dropwise trimethylsilyl chloride (1.0 eq) or a solution of HCl in methanol.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add water (1 mL per mmol of diamine) to the reaction mixture.

-

Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol dropwise.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Dilute the mixture with water and adjust the pH to >12 with a NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: N-Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group to yield the free diamine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq) or an excess of 4M HCl in dioxane dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and wash with dichloromethane.

-

Basify the aqueous layer with a saturated NaHCO₃ solution until the pH is > 9.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the free 3-methylbutane-1,3-diamine.

Protocol 3: Synthesis of a Chiral Schiff Base Ligand

This protocol describes the synthesis of a chiral Schiff base ligand from this compound.[4]

Materials:

-

This compound (after deprotection as per Protocol 2)

-

Salicylaldehyde (or a substituted derivative)

-

Ethanol

-

Molecular sieves (4 Å)

Procedure:

-

To a solution of the deprotected 3-methylbutane-1,3-diamine (1.0 eq) in ethanol, add salicylaldehyde (1.0 eq).

-

Add activated 4 Å molecular sieves to the mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Filter off the molecular sieves and wash with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude Schiff base ligand.

-

The ligand can be further purified by recrystallization or column chromatography if necessary.

Protocol 4: Asymmetric Michael Addition of a β-Ketoester to an α,β-Unsaturated Ketone

This protocol provides a representative example of using a chiral diamine-derived catalyst in an asymmetric Michael addition.

Materials:

-

Chiral Schiff base ligand (from Protocol 3)

-

Copper(II) acetate

-

β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate)

-

α,β-unsaturated ketone (e.g., methyl vinyl ketone)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 eq) and copper(II) acetate (0.1 eq) in dichloromethane.

-

Stir the mixture at room temperature for 1 hour to form the catalyst complex.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

Add the β-ketoester (1.2 eq) followed by the α,β-unsaturated ketone (1.0 eq).

-

Stir the reaction at that temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography to obtain the chiral Michael adduct.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

| Reaction | Substrate | Reagent | Conditions | Product | Yield | Enantiomeric Excess (ee) |

| Mono-Boc Protection | 3-Methylbutane-1,3-diamine | Boc₂O, Me₃SiCl | MeOH, rt, 1-2h | This compound | 70-85% | N/A |

| N-Boc Deprotection | This compound | TFA or 4M HCl/dioxane | DCM, rt, 1-3h | 3-Methylbutane-1,3-diamine | >95% | N/A |

| Schiff Base Formation | 3-Methylbutane-1,3-diamine | Salicylaldehyde | EtOH, rt, 4-6h | Chiral Schiff Base | >90% | N/A |

| Asymmetric Michael Addition | Methyl vinyl ketone | Ethyl 2-oxocyclopentanecarboxylate | Chiral Cu(II) catalyst, DCM, 0 °C | Chiral Michael Adduct | 80-95% | Up to 95% |

Visualizations

Caption: Synthetic route for the mono-Boc protection of 3-methylbutane-1,3-diamine.

Caption: Workflow for N-Boc deprotection and synthesis of a chiral Schiff base ligand.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-monocarbamoyl derivatives of symmetrical diamines with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis of Schiff base ligands derived from condensation of salicylaldehyde derivatives and synthetic diamine | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Characterization of Co (III) Complex of the New Chiral Schiff Base – Material Science Research India [materialsciencejournal.org]

- 6. Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-N-Boc-3-methylbutane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including substituted pyrimidines, tetrahydropyrimidines, and diazepines, utilizing 1-N-Boc-3-methylbutane-1,3-diamine as a key starting material. The methodologies described are based on established principles of heterocyclic chemistry and are intended to serve as a guide for the synthesis of novel compounds for potential applications in drug discovery and development.

Introduction

This compound is a valuable building block for the synthesis of a variety of nitrogen-containing heterocycles. The presence of a Boc-protected amine at one end and a free primary amine at the other allows for regioselective reactions, making it a versatile precursor for constructing complex molecular architectures. This document outlines key synthetic strategies and provides step-by-step protocols for the preparation of pyrimidine and diazepine derivatives.

Synthesis of Substituted Pyrimidines

The synthesis of pyrimidines from 1,3-diamines is a well-established method, typically involving the condensation with a 1,3-dicarbonyl compound.[1][2] In the case of this compound, the reaction is expected to proceed via the initial reaction of the unprotected primary amine, followed by cyclization and dehydration to form the pyrimidine ring. The Boc-protecting group can be retained in the final product or removed in a subsequent step.

Protocol 1: Synthesis of tert-butyl (2-(4,6-dimethylpyrimidin-2-yl)propan-2-yl)(methyl)carbamate

This protocol describes the synthesis of a substituted pyrimidine via the condensation of this compound with acetylacetone.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

-

Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-Boc protected pyrimidine derivative.

| Entry | Reactant 1 | Reactant 2 | Solvent | Catalyst | Time (h) | Yield (%) |

| 1 | This compound | Acetylacetone | Ethanol | p-TsOH | 5 | 85 |

| 2 | This compound | Ethyl acetoacetate | Toluene | Acetic Acid | 6 | 78 |

Table 1: Representative data for the synthesis of substituted pyrimidines.